molecular formula C17H20BrN5 B10865587 7-(5-bromopyridin-2-yl)-3-butyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

7-(5-bromopyridin-2-yl)-3-butyl-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10865587
M. Wt: 374.3 g/mol
InChI Key: WMQZTLBAOVGTSE-UHFFFAOYSA-N
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Description

7-(5-BROMO-2-PYRIDYL)-3-BUTYL-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex heterocyclic compound. It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The compound is further substituted with a bromopyridyl group, a butyl chain, and two methyl groups. This structure imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-BROMO-2-PYRIDYL)-3-BUTYL-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(5-BROMO-2-PYRIDYL)-3-BUTYL-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding pyrrolo[2,3-d]pyrimidine N-oxide.

    Reduction: Formation of the reduced pyrrolo[2,3-d]pyrimidine derivative.

    Substitution: Formation of azido-pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

7-(5-BROMO-2-PYRIDYL)-3-BUTYL-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(5-BROMO-2-PYRIDYL)-3-BUTYL-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-BROMO-2-PYRIDYL)-3-BUTYL-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern and the presence of both pyrrolo[2,3-d]pyrimidine and bromopyridyl moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20BrN5

Molecular Weight

374.3 g/mol

IUPAC Name

7-(5-bromopyridin-2-yl)-3-butyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C17H20BrN5/c1-4-5-8-22-10-21-17-15(16(22)19)11(2)12(3)23(17)14-7-6-13(18)9-20-14/h6-7,9-10,19H,4-5,8H2,1-3H3

InChI Key

WMQZTLBAOVGTSE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=N)C(=C(N2C3=NC=C(C=C3)Br)C)C

Origin of Product

United States

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